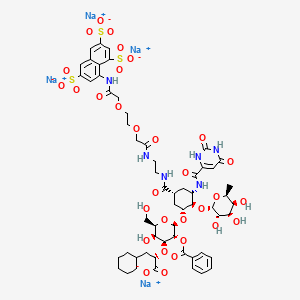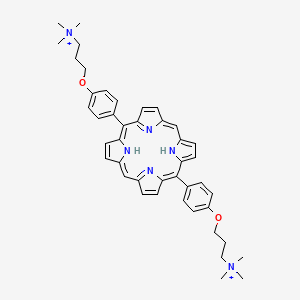
Exeporfinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily developed as an antimicrobial agent targeting Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Clostridium difficile . The compound is being developed by Destiny Pharma Ltd. and has shown promising results in clinical trials for nasal decolonization of Staphylococcus aureus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis begins with the preparation of a porphyrin intermediate, which is then functionalized with trimethylammonium groups to form the final dicationic structure . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of exeporfinium chloride involves scaling up the laboratory synthesis process to a larger scale. This includes optimizing reaction conditions, purification steps, and quality control measures to ensure consistency and safety of the final product. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Exeporfinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the porphyrin core, altering its electronic properties.
Substitution: The trimethylammonium groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include modified porphyrin derivatives with altered electronic and structural properties. These modifications can enhance or reduce the compound’s antibacterial activity, depending on the specific changes made .
Scientific Research Applications
Exeporfinium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying porphyrin chemistry and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and potential use in combating antibiotic-resistant bacteria.
Medicine: Undergoing clinical trials for nasal decolonization of Staphylococcus aureus and potential treatment of skin infections.
Industry: Potential applications in developing new antimicrobial coatings and materials
Mechanism of Action
Exeporfinium chloride exerts its antibacterial effects through a dual mechanism of action. Firstly, it binds selectively to the outer bacterial membrane, leading to membrane disruption and cell death . Secondly, it has a photodynamic mechanism activated by blue light exposure, generating reactive oxygen species that further damage bacterial cells . This dual mechanism makes it highly effective against a wide range of Gram-positive bacteria .
Comparison with Similar Compounds
Similar Compounds
Mupirocin: A topical antibiotic used for nasal decolonization of Staphylococcus aureus.
Fusidic Acid: An antibiotic used to treat skin infections.
Retapamulin: A topical antibiotic for skin infections.
Vancomycin: An antibiotic used to treat severe bacterial infections.
Uniqueness of Exeporfinium Chloride
This compound chloride stands out due to its dual mechanism of action, rapid bactericidal properties, and low propensity for engendering bacterial resistance . Unlike other antibiotics, it can be activated by blue light, enhancing its antibacterial effects and providing a novel approach to combating antibiotic-resistant bacteria .
Properties
CAS No. |
756818-36-7 |
|---|---|
Molecular Formula |
C44H50N6O2+2 |
Molecular Weight |
694.9 g/mol |
IUPAC Name |
trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium |
InChI |
InChI=1S/C44H50N6O2/c1-49(2,3)25-7-27-51-37-17-9-31(10-18-37)43-39-21-13-33(45-39)29-35-15-23-41(47-35)44(42-24-16-36(48-42)30-34-14-22-40(43)46-34)32-11-19-38(20-12-32)52-28-8-26-50(4,5)6/h9-24,29-30,45,48H,7-8,25-28H2,1-6H3/q+2 |
InChI Key |
KZTXNPVFWHWJSH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCC[N+](C)(C)C)C=C4)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


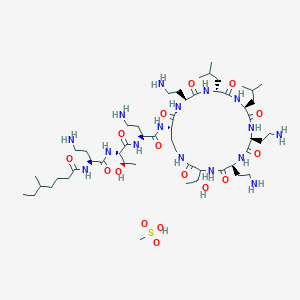

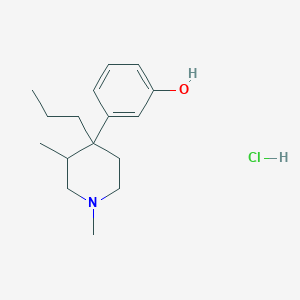






![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)
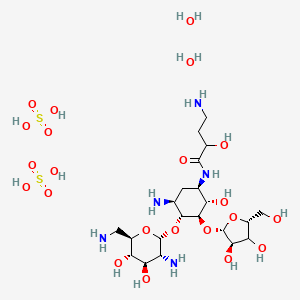
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B10859660.png)

